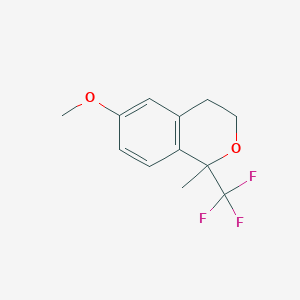
2,2-Difluoroethyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethyl sulfamate is a chemical compound with the molecular formula C2H5F2NO3S It is an ester derivative of sulfamic acid, where the hydrogen atoms in the ethyl group are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,2-difluoro-ethyl ester typically involves the reaction of sulfamic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
NH2SO3H+F2C2H4OH→NH2SO3C2H4F2+H2O
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,2-difluoro-ethyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoroethyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoroethyl sulfamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which sulfamic acid 2,2-difluoro-ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release sulfamic acid, which may then interact with enzymes or other biological molecules. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sulfamic acid 2,2,2-trifluoro-ethyl ester
- Sulfamic acid 2,2-difluoro-1,1-dimethyl-ethyl ester
- Sulfamic acid 2,2-difluoro-1,1-diphenyl-ethyl ester
Uniqueness
2,2-Difluoroethyl sulfamate is unique due to the presence of two fluorine atoms in the ethyl group, which imparts distinct chemical properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C2H5F2NO3S |
|---|---|
Peso molecular |
161.13 g/mol |
Nombre IUPAC |
2,2-difluoroethyl sulfamate |
InChI |
InChI=1S/C2H5F2NO3S/c3-2(4)1-8-9(5,6)7/h2H,1H2,(H2,5,6,7) |
Clave InChI |
SSTTUDMGVYAULX-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)OS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B8669969.png)
![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)



![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)
